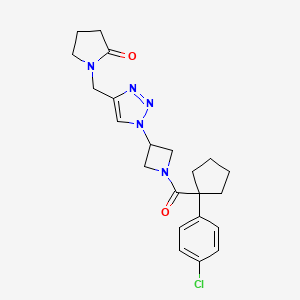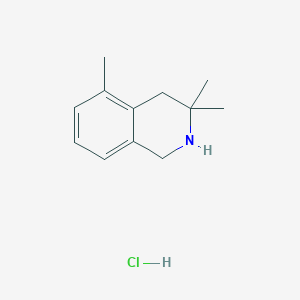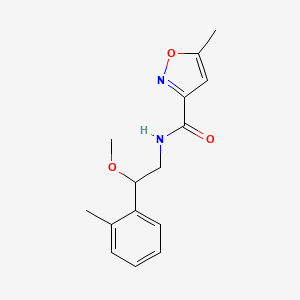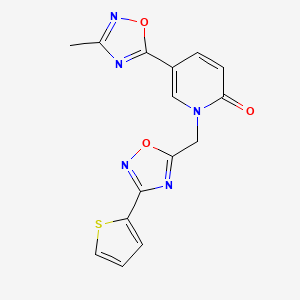
4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid” is also known as 4-(Boc-aminomethyl)benzoic acid . It is a chemical compound with the molecular formula C13H16NO4 and a molecular weight of 250.28 g/mol . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
Molecular Structure Analysis
The InChI Key for this compound is LNKHBRDWRIIROP-UHFFFAOYSA-M . The SMILES representation is CC©©OC(=O)NCC1=CC=C(C=C1)C([O-])=O .Physical And Chemical Properties Analysis
This compound is a white crystalline substance with a melting point of 164°C to 168°C .Applications De Recherche Scientifique
Molecular Structure Analysis
The molecular structure of compounds related to 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid has been explored through three-dimensional X-ray data. Studies like those conducted by Meurs & Koningsveld (1974) focus on analyzing the crystalline structures of such compounds, which is crucial for understanding their physical and chemical properties.
Synthesis and Application in Medicinal Chemistry
Compounds like this compound have been synthesized and evaluated for potential analgesic and local anesthetic effects. For instance, research by Gringauz (1970) demonstrates the exploration of such compounds in the development of new therapeutic agents.
Retinoidal Activity
Studies such as those by Kagechika et al. (1988) have investigated the retinoidal activities of aromatic amides related to this compound. This research is significant for understanding the role of such compounds in cell differentiation and potential therapeutic applications.
Photophysical Properties in Coordination Polymers
Research on aromatic carboxylate ligands related to this compound, such as the work by Raphael et al. (2012), contributes to the understanding of the photophysical properties of lanthanide coordination polymers. These findings are important for the development of optical devices.
Chemical Bonding and Catalysis
Studies, like those by Lv et al. (2019), have explored the methylation of C-H bonds of benzoic acids, demonstrating applications in catalysis and the synthesis of functionalized compounds.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that this compound may also interact with biological targets .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of bioactive molecules, indicating that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Similar compounds have been used in the synthesis of bioactive molecules, suggesting that this compound may also affect biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of bioactive molecules, suggesting that this compound may also have molecular and cellular effects .
Propriétés
IUPAC Name |
4-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-14(2,3)19-13(18)15(4,5)11-8-6-10(7-9-11)12(16)17/h6-9H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWFWIJVFABQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138157-80-7 |
Source


|
| Record name | 4-[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)
![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2917587.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917591.png)
![2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2917592.png)